molecular formula C5H10N6 B195282 1,5-Diazidopentane CAS No. 17607-21-5

1,5-Diazidopentane

Cat. No.: B195282
CAS No.: 17607-21-5
M. Wt: 154.17 g/mol
InChI Key: ZPNNZOJHQVDYPG-UHFFFAOYSA-N
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Description

1,5-Diazidopentane is an organic compound with the molecular formula C5H10N6. It is characterized by the presence of two azide groups attached to a pentane chain. This compound is primarily used as a linker in various chemical reactions, particularly in click chemistry, where it reacts with alkynes to form stable triazole linkages .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,5-Diazidopentane plays a role in biochemical reactions as a linker molecule. It can be used to link different molecules together, such as proteins or nucleic acids, and can also be used to modify the surface properties of materials . The nature of these interactions is primarily covalent bonding, resulting from the reaction of the azide groups in this compound with alkyne, BCN, or DBCO groups in other molecules .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a linker molecule. It can form stable triazole linkages with other molecules through Click Chemistry . This allows this compound to facilitate the formation of complex biomolecular structures, potentially influencing enzyme activity, gene expression, and other molecular processes.

Metabolic Pathways

It is synthesized via a biosynthetic pathway branching off the tricarboxylic acid cycle . The synthesis requires pyruvate, ammonium molecules, and NADPH .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazidopentane can be synthesized through the reaction of 1,5-dibromopentane with sodium azide in dimethylformamide (DMF) as a solvent. The reaction mixture is heated at 95°C for 24 hours. After cooling to room temperature, ethyl acetate is added to the mixture .

Reaction:

Br-(CH2)5-Br+2NaN3N3-(CH2)5-N3+2NaBr\text{Br-(CH}_2\text{)}_5\text{-Br} + 2 \text{NaN}_3 \rightarrow \text{N}_3\text{-(CH}_2\text{)}_5\text{-N}_3 + 2 \text{NaBr} Br-(CH2​)5​-Br+2NaN3​→N3​-(CH2​)5​-N3​+2NaBr

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions similar to the laboratory methods, with appropriate scaling and safety measures due to the reactive nature of azides.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazidopentane undergoes various chemical reactions, including:

    Click Chemistry: Reacts with alkynes to form triazole linkages.

    Reduction: The azide groups can be reduced to amines.

    Substitution: The azide groups can be substituted with other functional groups.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used in the presence of alkynes.

    Reduction: Hydrogenation or Staudinger reduction using triphenylphosphine.

    Substitution: Various nucleophiles can be used to replace the azide groups.

Major Products Formed

    Triazoles: Formed through click chemistry.

    Amines: Formed through reduction of azide groups.

    Substituted Pentanes: Formed through substitution reactions.

Scientific Research Applications

1,5-Diazidopentane is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diazidopentane is unique due to its specific chain length and the presence of two azide groups, which provide versatility in chemical reactions, particularly in click chemistry. Its reactivity and stability make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1,5-diazidopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6/c6-10-8-4-2-1-3-5-9-11-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNNZOJHQVDYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447134
Record name Pentane, 1,5-diazido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17607-21-5
Record name Pentane, 1,5-diazido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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